molecular formula C5H5FN2O B11775212 6-Amino-4-fluoropyridin-3-ol

6-Amino-4-fluoropyridin-3-ol

Cat. No.: B11775212
M. Wt: 128.10 g/mol
InChI Key: ISFGRSLCFPNYBK-UHFFFAOYSA-N
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Description

Significance of Fluorinated Pyridine (B92270) Derivatives in Contemporary Organic Chemistry

Fluorinated pyridine derivatives are a class of compounds that have garnered considerable attention in modern organic chemistry, particularly in the realms of medicinal chemistry and materials science. rsc.org The introduction of fluorine atoms into the pyridine ring can dramatically alter the molecule's physicochemical properties. ontosight.ai Fluorine's high electronegativity can influence the electron distribution within the pyridine ring, affecting its reactivity and basicity. ontosight.ai This modification can lead to enhanced metabolic stability and improved binding affinity to biological targets, making these compounds valuable for drug discovery. acs.org For instance, fluorinated pyridine derivatives have been investigated as potent inhibitors of human 2-oxoglutarate dependent oxygenases and as radioligands for PET imaging. acs.orgnih.gov The strategic placement of fluorine can also be used to fine-tune the electronic properties of materials for various applications.

Positional Isomerism and Functional Group Impact in Aminopyridinols

Positional isomerism, where functional groups are located at different positions on a carbon skeleton, plays a crucial role in determining the properties of aminopyridinols. science-revision.co.ukdergipark.org.tr Compounds with the same molecular formula but different arrangements of amino (-NH2) and hydroxyl (-OH) groups on the pyridine ring can exhibit vastly different chemical and physical characteristics. science-revision.co.ukdergipark.org.tr The relative positions of these functional groups influence factors such as intramolecular hydrogen bonding, acidity, basicity, and reactivity. dergipark.org.tr For example, the location of the amino and hydroxyl groups can affect the molecule's ability to act as a proton donor or acceptor, which in turn dictates its biological activity and potential applications. dergipark.org.tr The interplay between the electron-donating nature of the amino group and the electron-withdrawing or -donating character of the hydroxyl group (depending on the chemical environment) further diversifies the properties of aminopyridinol isomers.

Overview of the Research Landscape Surrounding 6-Amino-4-fluoropyridin-3-ol

Research into "this compound" and its derivatives is an active area of investigation. While specific research on this exact compound is not extensively documented in publicly available literature, the broader class of aminopyridinols and fluorinated pyridines is well-studied. nih.gov For instance, 6-aminopyridin-3-ols are recognized as a novel class of phenolic antioxidants. nih.gov The synthesis of related compounds, such as 6-amino-4-chloro-pyridin-3-ol, has been achieved through biocatalysis. nih.gov The hydrochloride salt of "this compound" is commercially available, indicating its use as a building block in chemical synthesis. sigmaaldrich.comaksci.com The boronic acid derivative, (6-Amino-4-fluoropyridin-3-yl)boronic acid, is also available, suggesting its utility in cross-coupling reactions to create more complex molecules. bldpharm.com

Rationale and Academic Objectives for Investigating this compound

The primary motivation for investigating "this compound" stems from the potential to create novel molecules with desirable biological and chemical properties. The combination of the amino, fluoro, and hydroxyl functional groups on a pyridine scaffold presents a unique chemical space for exploration.

Academic objectives for its study include:

Synthesis of Novel Derivatives: Utilizing "this compound" as a starting material to synthesize a library of new compounds through reactions targeting the amino, hydroxyl, or pyridine ring positions.

Medicinal Chemistry Applications: Exploring the potential of its derivatives as therapeutic agents. The structural motifs present in this compound are found in molecules with a range of biological activities, including as kinase inhibitors. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of "this compound" and evaluating the impact of these changes on biological activity. This helps in understanding the key molecular features responsible for a desired effect.

Development of New Synthetic Methodologies: Investigating new and efficient ways to synthesize "this compound" and its analogs, which could include biocatalytic methods. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5FN2O

Molecular Weight

128.10 g/mol

IUPAC Name

6-amino-4-fluoropyridin-3-ol

InChI

InChI=1S/C5H5FN2O/c6-3-1-5(7)8-2-4(3)9/h1-2,9H,(H2,7,8)

InChI Key

ISFGRSLCFPNYBK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1N)O)F

Origin of Product

United States

Synthetic Methodologies and Synthetic Accessibility of 6 Amino 4 Fluoropyridin 3 Ol

Chemical Synthesis Routes to 6-Amino-4-fluoropyridin-3-ol

The chemical synthesis of this compound is not straightforward and typically involves multi-step sequences starting from more readily available pyridine (B92270) precursors. The inherent electronic properties of the pyridine ring often dictate the regioselectivity of substitution reactions, making the introduction of substituents at the desired positions a complex task.

Multi-Step Approaches from Precursor Pyridines and Related Heterocycles

The construction of the this compound scaffold generally relies on a series of functional group interconversions and substitution reactions on a pre-existing pyridine ring. A common strategy involves the use of starting materials that already possess some of the required functionalities or precursors that can be readily converted. For instance, a synthetic route could commence with a substituted pyridine and sequentially introduce the amino, fluoro, and hydroxyl groups.

One potential, though not explicitly detailed in the literature for this specific molecule, could involve the following conceptual steps:

Nitration of a substituted pyridine to introduce a nitro group, which can later be reduced to the amino group.

Halogenation to introduce a fluorine atom. This can be a challenging step due to the deactivating nature of the pyridine ring nitrogen.

Hydroxylation to introduce the hydroxyl group. This might be achieved through nucleophilic substitution of a suitable leaving group or via oxidation of a C-H bond.

Reduction of the nitro group to an amino group.

The specific order of these steps would be crucial to manage the directing effects of the substituents and to avoid unwanted side reactions.

Challenges and Limitations in Regioselective Functionalization for this compound Synthesis

The regioselective functionalization of the pyridine ring is a persistent challenge in the synthesis of molecules like this compound. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene, and substitutions that do occur are typically directed to the 3- and 5-positions. Conversely, nucleophilic aromatic substitution is more facile and generally occurs at the 2-, 4-, and 6-positions.

The interplay of the directing effects of the amino, fluoro, and hydroxyl groups in this compound further complicates its synthesis. For example, introducing a fluorine atom at the 4-position can be difficult to achieve with high regioselectivity. researchgate.net The synthesis of functionalized pyridines often suffers from poor regioselectivity, requiring the use of protecting groups or intricate multi-step pathways to achieve the desired substitution pattern. researchgate.net

Biocatalytic Transformations and Enzymatic Approaches to Pyridinols

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical synthesis for the production of functionalized pyridinols. The high selectivity of enzymes can overcome many of the regioselectivity challenges encountered in chemical methods.

Application of Whole-Cell Biocatalysts (e.g., Burkholderia sp. MAK1) for Pyridine Hydroxylation

Whole-cell biocatalysts, such as the bacterium Burkholderia sp. MAK1, have demonstrated significant potential for the regioselective hydroxylation of pyridine derivatives. nih.govasm.org This particular strain is capable of utilizing pyridin-2-ol as its sole source of carbon and energy. nih.gov The enzymatic machinery of Burkholderia sp. MAK1 has been shown to efficiently convert various pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives. nih.gov This regioselectivity is particularly valuable as it allows for the specific introduction of a hydroxyl group at a position that can be difficult to target through conventional chemical means.

The key enzyme responsible for this transformation in Burkholderia sp. MAK1 is a 2-hydroxypyridine (B17775) 5-monooxygenase. asm.orgasm.orgnih.gov This enzyme is a soluble diiron monooxygenase (SDIMO) encoded by a five-gene cluster. asm.orgasm.org The broad substrate specificity of this enzyme makes it an attractive biocatalyst for the preparation of a variety of hydroxylated pyridines. asm.orgnih.gov

Bioconversion Efficiency and Substrate Scope for Fluorinated Pyridinamines

The enzymatic systems within Burkholderia sp. MAK1 have shown a remarkable ability to tolerate a range of substituents on the pyridine ring. Studies have demonstrated that pyridin-2-amines with various substituents at the 3-position, including methyl, nitro, chloro, bromo, and fluoro groups, are all successfully transformed by this biocatalyst. nih.gov This indicates that the presence of a fluorine atom on the pyridine ring does not inhibit the hydroxylation reaction, suggesting that a biocatalytic approach could be viable for the synthesis of fluorinated aminopyridinols.

The efficiency of these bioconversions can be quite high, though it is substrate-dependent. The ability of the 2-hydroxypyridine 5-monooxygenase to accommodate fluorinated substrates opens the door for the enzymatic synthesis of complex molecules like this compound, potentially offering a more direct and selective route compared to traditional chemical methods. the-innovation.orgthe-innovation.orgnih.gov

Optimization of Biocatalytic Reaction Conditions for 6-Amino-4-fluoro-pyridin-3-ol Production

While specific literature detailing the biocatalytic production of this compound is not extensively available, principles from the enzymatic synthesis of other fluorinated aromatic compounds can be applied to outline a potential optimization strategy. Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as transaminases, hydrolases, and oxidoreductases are key candidates for the synthesis of complex aminopyridinols. nih.govnih.gov

The optimization of a biocatalytic process for producing this compound would involve several key parameters. The choice of enzyme is critical; for instance, a transaminase could be used for the asymmetric amination of a corresponding fluorinated ketopyridinol precursor. nih.gov Once a suitable enzyme or multi-enzyme system is identified, reaction conditions must be fine-tuned to maximize yield, selectivity, and efficiency. nih.govresearchgate.net

Key parameters for optimization include the selection of the biocatalyst, pH, temperature, and the concentrations of the substrate, cofactors (like pyridoxal (B1214274) 5'-phosphate for transaminases or NAD(P)H for dehydrogenases), and amino donors. nih.govnih.gov The removal of by-products that may cause enzyme inhibition is also a crucial consideration for driving the reaction equilibrium towards product formation. researchgate.net

Below is a table outlining the critical parameters that would require optimization for a hypothetical biocatalytic production of this compound.

ParameterRange/OptionsPurpose of OptimizationPotential Challenge
Biocatalyst Transaminases, Dehydrogenases, HydrolasesTo ensure high stereo- and regioselectivity for the target molecule.Enzyme stability and substrate specificity with fluorinated compounds.
pH 5.0 - 9.0To match the optimal operational pH of the selected enzyme for maximum activity.Potential substrate/product instability at certain pH values.
Temperature 25°C - 50°CTo balance enzyme activity (higher at elevated temps) with enzyme stability (degradation).Higher temperatures can lead to faster enzyme deactivation.
Substrate Conc. 10 mM - 200 mMTo maximize volumetric productivity without causing substrate inhibition.High substrate concentrations can be toxic to the enzyme or cell system.
Cofactor/Co-substrate e.g., PLP, NAD(P)H, Amino DonorsTo ensure the cofactor is not the limiting reagent; may require a recycling system. nih.govCost of cofactors can be high, necessitating efficient in-situ regeneration.
Solvent/Medium Aqueous buffer, Biphasic systemTo improve substrate solubility and potentially simplify product extraction.Organic co-solvents can denature the enzyme.

Synthesis of Key Derivatives and Precursors

The synthetic utility of this compound is greatly expanded by converting it into various precursors and derivatives, particularly organometallic species and further functionalized cores.

Preparation of (6-Amino-4-fluoropyridin-3-yl)boronic Acid and Related Organometallic Species

(6-Amino-4-fluoropyridin-3-yl)boronic acid is a valuable synthetic intermediate, enabling participation in cross-coupling reactions like the Suzuki-Miyaura coupling. bldpharm.com The synthesis of aminophenylboronic acids often requires a multi-step sequence. A general and effective method involves a lithium-halogen exchange on a protected aniline (B41778) precursor, followed by quenching with a borate (B1201080) ester and subsequent deprotection. researchgate.net

A plausible synthetic route, adapted from methodologies for similar compounds, is outlined below researchgate.net:

Protection: The amino group of a suitable starting material (e.g., a bromo-analogue of this compound) is first protected, for instance as an acetamide, to prevent interference in subsequent steps.

Metal-Halogen Exchange: The protected pyridyl halide is treated with a strong organolithium base, such as n-butyllithium, at low temperatures to generate a pyridyllithium species.

Borylation: The organolithium intermediate is reacted with a trialkyl borate, commonly trimethyl borate or triisopropyl borate.

Hydrolysis: Acidic workup hydrolyzes the resulting boronate ester to yield the desired boronic acid.

Deprotection: The protecting group on the amine is removed to furnish the final (6-Amino-4-fluoropyridin-3-yl)boronic acid.

StepKey ReagentsIntermediate/ProductPurpose
1. ProtectionAcetyl chloride, TriethylamineN-(5-Bromo-4-fluoro-3-hydroxypyridin-2-yl)acetamideProtects the reactive amino group.
2. Lithiationn-Butyllithium (n-BuLi), THF, -78°CLithiated pyridine speciesForms the key organometallic intermediate.
3. BorylationTrimethyl borate (B(OMe)₃)Boronate ester intermediateIntroduces the boron moiety.
4. HydrolysisAqueous Acid (e.g., HCl)(6-Acetamido-4-fluoro-3-hydroxypyridin-3-yl)boronic acidConverts the boronate ester to the boronic acid.
5. DeprotectionAcid/Base Hydrolysis(6-Amino-4-fluoropyridin-3-yl)boronic acidReveals the final product.

Methodologies for Advanced Functionalization of the Pyridine Core

Advanced functionalization of the this compound core is essential for creating diverse molecular scaffolds. Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, provide powerful tools for regioselective modification of the pyridine ring. beilstein-journals.orgnih.gov The existing substituents (amino, hydroxyl, fluoro) on the ring direct the regiochemical outcome of these reactions.

Directed Metalation: The amino and hydroxyl groups can act as directing groups, facilitating ortho-lithiation or metalation with other bases (e.g., TMP-bases with Mg or Zn reagents), allowing for the introduction of electrophiles at specific positions. nih.govrsc.org

Transition Metal-Catalyzed C-H Activation: Catalysts based on palladium, rhodium, or ruthenium can activate specific C-H bonds on the pyridine ring for coupling with various partners like alkenes, alkynes, or aryl halides. beilstein-journals.orgresearchgate.net The inherent electronic properties and the directing capacity of the existing functional groups are key to controlling the site-selectivity of these transformations. nih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild method for generating radical intermediates that can lead to the synthesis of functionalized fluoropyridines. acs.org

Strategic Derivatization for Enhanced Synthetic Utility

Beyond C-H functionalization, the inherent functional groups of this compound offer multiple handles for strategic derivatization to enhance its utility as a synthetic building block.

N-Amino Group Modification: The primary amino group can be readily acylated, sulfonylated, or converted into a diazonium salt. Diazotization followed by Sandmeyer-type reactions allows for the introduction of a wide array of functionalities (e.g., halides, cyano, hydroxyl) in its place.

O-Hydroxyl Group Modification: The hydroxyl group can be alkylated to form ethers or acylated to form esters. This not only modifies the compound's properties but can also serve as a protecting group strategy during multi-step syntheses.

Pyridine Ring N-Oxidation: Treatment with an oxidizing agent (e.g., m-CPBA) converts the pyridine nitrogen to an N-oxide. This transformation dramatically alters the electronic character of the ring, activating the C2 and C4 positions for nucleophilic attack and modifying the directing-group ability of the ring nitrogen in metal-catalyzed reactions.

The following table summarizes these strategic derivatization approaches.

Functional GroupReaction TypeReagentsResulting GroupPurpose
6-AminoAcylationAcyl Halide / AnhydrideAmideProtection; Modify electronics.
6-AminoDiazotizationNaNO₂, HClDiazonium Salt (-N₂⁺)Intermediate for Sandmeyer reactions.
3-HydroxylEtherificationAlkyl Halide, BaseEther (-OR)Protection; Modify solubility/lipophilicity.
3-HydroxylEsterificationAcyl Halide, BaseEster (-OCOR)Protection; Prodrug strategies.
Pyridine NitrogenN-Oxidationm-CPBA, H₂O₂N-OxideAlter ring electronics; Enable new reactivity.

Chemical Reactivity and Mechanistic Studies of 6 Amino 4 Fluoropyridin 3 Ol

Reactivity of the Amino and Hydroxyl Groups

The amino and hydroxyl groups are primary sites for a range of functionalization reactions, including acylation, alkylation, and arylation, and are also susceptible to oxidation and reduction.

Acylation, Alkylation, and Arylation Reactions

The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the pyridine (B92270) ring of 6-Amino-4-fluoropyridin-3-ol presents opportunities for selective or exhaustive acylation, alkylation, and arylation. These reactions are fundamental in modifying the compound's properties for various applications.

Acylation: The amino and hydroxyl groups can be acylated using acylating agents such as acyl chlorides or anhydrides. The relative reactivity of the amino and hydroxyl groups will depend on the reaction conditions. Generally, the amino group is more nucleophilic than the hydroxyl group and may react preferentially under neutral or slightly basic conditions. The use of a base is often employed to neutralize the acid byproduct. By acetylating the heteroatom substituent on phenol (B47542) and aniline (B41778), its activating influence can be substantially attenuated. libretexts.org For instance, the reaction with acetyl chloride would be expected to yield N-acetyl and O-acetyl derivatives. The reaction of 2-amino-3-hydroxy pyridine with benzoyl chloride can lead to the acylated product, N-(3-hydroxy-2-pyridyl)benzamide, as an intermediate which can then be cyclized. sid.ir

Alkylation: Alkylation of the amino and hydroxyl groups can be achieved with alkyl halides. Similar to acylation, the amino group is expected to be more reactive towards alkylation. The synthesis of aminopyridinol antioxidants has involved alkylation sequences. ru.nl The alkylation of aminopyrimidines has been carried out using alkyl bromides in the presence of a strong base like n-butyllithium. nih.gov The synthesis of target compounds based on pyridoxine (B80251) has been achieved through the alkylation of a piperazine (B1678402) nitrogen atom by halo derivatives of pyridoxine. researchgate.net

Arylation: Arylation, typically accomplished through cross-coupling reactions such as the Buchwald-Hartwig amination, can introduce aryl groups onto the amino or hydroxyl functions. Palladium-catalyzed arylation reactions are a common method for forming C-N and C-O bonds with aryl halides.

Table 1: Predicted Acylation, Alkylation, and Arylation Reactions of this compound

Reaction TypeReagent ExamplePredicted Product(s)Notes
AcylationAcetyl chloride6-Acetamido-4-fluoropyridin-3-ol, 6-Amino-4-fluoropyridin-3-yl acetate, or di-acylated productThe amino group is generally more nucleophilic.
AlkylationMethyl iodide6-(Methylamino)-4-fluoropyridin-3-ol, 6-(Dimethylamino)-4-fluoropyridin-3-ol, or O-alkylated productN-alkylation is typically favored.
ArylationPhenylboronic acid (for O-arylation) or Phenyl bromide (for N-arylation)6-Amino-4-fluoro-3-phenoxypyridine or 6-(Phenylamino)-4-fluoropyridin-3-olRequires a suitable catalyst (e.g., copper or palladium).

Oxidation and Reduction Pathways

The aminopyridinol structure is susceptible to both oxidation and reduction, which can lead to a variety of derivatives.

Oxidation: The hydroxyl group of this compound can be oxidized to a carbonyl group, forming the corresponding pyridone. This transformation is analogous to the oxidation of other hydroxypyridines. However, the presence of the electron-donating amino group might make the ring more susceptible to oxidative degradation under harsh conditions. libretexts.org The oxidation of hydrophobic -CH2OH compounds can be achieved at oxidized nickel anodes. google.com In some cases, oxidation of aminopyridinols can be followed by spontaneous dimerization. researchgate.net

Reduction: The pyridine ring itself is generally resistant to reduction under standard catalytic hydrogenation conditions that would, for example, reduce a nitro group. However, more forceful conditions can lead to the saturation of the ring, yielding a piperidine (B6355638) derivative. The fluorine atom is generally stable to catalytic hydrogenation.

Pyridine Ring Reactivity and Substituent Effects

The reactivity of the pyridine ring towards substitution is heavily influenced by the electronic properties of the existing substituents: the strongly activating amino and hydroxyl groups, and the deactivating but ortho-, para-directing fluorine atom, all in the context of the inherently electron-deficient pyridine ring.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack. wikipedia.orglibretexts.org However, the presence of powerful activating groups like -NH2 and -OH can overcome this deactivation. gcwgandhinagar.com

The directing effects of the substituents on this compound are as follows:

-NH2 (at C6): A very strong activating, ortho-, para-directing group. It will direct incoming electrophiles to the C5 and C3 positions.

-OH (at C3): A strong activating, ortho-, para-directing group. It will direct incoming electrophiles to the C2, C4, and C6 positions.

-F (at C4): A deactivating, ortho-, para-directing group. It will direct incoming electrophiles to the C3 and C5 positions.

Considering the combined effects, the C5 position is strongly activated by the amino group and also directed by the fluorine atom. The C2 position is activated by the hydroxyl group. Therefore, electrophilic substitution is most likely to occur at the C5 or C2 positions. The exact outcome would depend on the specific electrophile and reaction conditions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionInfluence of -NH2 (at C6)Influence of -OH (at C3)Influence of -F (at C4)Overall Predicted Reactivity
C2-Ortho (activating)-Favorable
C5Ortho (activating)Para (activating)Ortho (directing)Most Favorable

Nucleophilic Aromatic Substitution with Activated Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings, such as pyridine, especially when a good leaving group is present. nih.govacs.org In this compound, the fluorine atom at the C4 position is a potential leaving group.

Influence of Fluorine Atom on Ring Activation and Deactivation

The fluorine atom at the C4 position exerts a dual electronic effect on the pyridine ring.

Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) deactivates the entire ring towards electrophilic attack. This effect is most pronounced at the adjacent carbon atoms.

In the context of nucleophilic aromatic substitution, the strong inductive effect of fluorine enhances the electrophilicity of the carbon to which it is attached (C4), making it more susceptible to nucleophilic attack. The ability of fluorine to stabilize the intermediate Meisenheimer complex also contributes to its high reactivity as a leaving group in SNAr reactions. The presence of fluorine can also alter the electron density distribution of the π-cloud of the pyridine ring. nih.gov

Cross-Coupling Reactions Utilizing this compound Derivatives

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound, particularly those where the hydroxyl group is protected or a halogen is introduced at other positions, serve as versatile substrates in these transformations.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organoboron species with an organic halide or triflate in the presence of a palladium catalyst and a base. fishersci.es While direct Suzuki coupling of this compound is not extensively documented, the reactivity of its derivatives is well-established through analogous structures.

The existence and commercial availability of derivatives such as (6-Amino-4-fluoropyridin-3-yl)boronic acid strongly indicates its utility as a key building block in Suzuki-Miyaura reactions. bldpharm.com In this role, the boronic acid derivative would couple with various aryl or heteroaryl halides to construct biaryl structures.

Furthermore, halogenated analogues of the core pyridinol structure are frequently used as the halide partner in Suzuki couplings. For instance, related bromo-substituted pyridinols readily undergo coupling with arylboronic acids. The hydroxyl group often requires protection (e.g., as a methyl ether or carbamate) to prevent side reactions and improve solubility and reactivity. In a typical reaction, the halogenated pyridinol derivative is treated with a boronic acid under palladium catalysis to yield the desired biaryl product. nih.gov

Table 1: Representative Suzuki-Miyaura Reactions on Analogous Pyridine Scaffolds

Aryl Halide Partner (Analogue)Boronic Acid PartnerCatalyst SystemBaseConditionsProduct TypeReference
5-Bromo-6-chloropyridin-3-ol derivativeArylboronic AcidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O, Heat5-Aryl-6-chloropyridin-3-ol derivative nih.gov
5-Bromo-6-fluoropyridin-3-ol (B1592280)Phenylboronic AcidPd(OAc)₂K₂CO₃110°C5-Phenyl-6-fluoropyridin-3-ol

This table presents data from closely related analogues to illustrate the expected reactivity of this compound derivatives in Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide/triflate and an amine. wikipedia.org This reaction has become a primary method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org

Derivatives of this compound, especially halogenated versions, are suitable substrates for Buchwald-Hartwig amination. For example, studies on 5-bromo-6-fluoropyridin-3-ol demonstrate that the bromine atom can be efficiently coupled with various primary and secondary amines using a palladium catalyst and a suitable base. Similarly, research on related aminopyridine scaffolds shows that bromo-intermediates can be combined with aromatic amines under palladium catalysis to afford coupled amine products. nih.gov

The general principles of the Buchwald-Hartwig reaction can also be extended to form other carbon-heteroatom bonds, such as C-O (ether) and C-S (thioether) linkages, by coupling aryl halides with alcohols or thiols, respectively. wikipedia.org

Table 2: Representative Buchwald-Hartwig Amination on Analogous Pyridine Scaffolds

Aryl Halide Partner (Analogue)Amine PartnerCatalyst SystemBaseConditionsProduct TypeReference
5-Bromo-6-fluoropyridin-3-olSecondary AminePd catalystNot specifiedNot specified5-(Dialkylamino)-6-fluoropyridin-3-ol
Bromo-trimethylpyridin-ol intermediateAromatic AminePd catalystNot specifiedNot specifiedN-Aryl-trimethylpyridin-ol amine nih.gov

This table presents data from closely related analogues to illustrate the expected reactivity of this compound derivatives in Buchwald-Hartwig amination.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of cross-coupling reactions is essential for optimizing reaction conditions and expanding their scope. The mechanisms for Suzuki-Miyaura and Buchwald-Hartwig reactions are well-established, involving a catalytic cycle centered on a palladium complex.

Specific kinetic studies for transformations involving this compound are not widely available in the public domain. However, kinetic analyses of Suzuki-Miyaura and Buchwald-Hartwig reactions in general have provided deep insights into their mechanisms. Such studies typically involve monitoring the reaction progress over time under varying conditions of temperature, concentration, and catalyst loading to determine rate laws and activation energies.

For these cross-coupling reactions, the rate-determining step can vary depending on the specific substrates, ligands, and conditions used. Key factors influencing the reaction kinetics include the efficiency of the oxidative addition of the aryl halide to the Pd(0) complex, the rate of transmetalation (in Suzuki-Miyaura) or amine coordination/deprotonation (in Buchwald-Hartwig), and the final reductive elimination step that releases the product and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.org

While reaction intermediates for transformations of this compound itself have not been specifically isolated or characterized in the literature, the general intermediates of palladium-catalyzed cross-coupling cycles are well understood. researchgate.net

For the Suzuki-Miyaura reaction, the catalytic cycle involves:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate, Ar-Pd(II)-X.

Transmetalation: The organoboron reagent (Ar'-B(OR)₂) coordinates to the palladium complex. In the presence of a base, which activates the boronic acid, the organic group (Ar') is transferred to the palladium center, displacing the halide and forming a new complex, Ar-Pd(II)-Ar'.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which re-enters the cycle. researchgate.net

For the Buchwald-Hartwig amination, the catalytic cycle proceeds via:

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form the Pd(II) species Ar-Pd(II)-X.

Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the palladium center. A base then removes a proton from the coordinated amine to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond of the final product (Ar-NR₂) and regenerating the Pd(0) catalyst. wikipedia.org

These general mechanistic pathways are presumed to be operative for derivatives of this compound in cross-coupling reactions.

Advanced Spectroscopic Characterization and Structural Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the structure of 6-Amino-4-fluoropyridin-3-ol by mapping the chemical environments of its constituent atoms, primarily ¹H, ¹³C, and ¹⁹F.

Proton NMR spectroscopy is fundamental for identifying the hydrogen atoms within the molecule. In a study describing the biocatalytical production of this compound, the ¹H NMR spectrum was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). nih.gov The spectrum displays distinct signals for the two aromatic protons, the amino group protons, and the hydroxyl proton.

The proton at position 2 (H-2) and the proton at position 5 (H-5) are observed in the aromatic region of the spectrum. nih.gov The signal for the amino (-NH₂) protons typically appears as a broad singlet, while the hydroxyl (-OH) proton also gives rise to a characteristically broad signal. nih.gov The specific chemical shifts (δ) and coupling constants (J) provide critical information on the electronic environment and spatial relationships between neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for this compound
Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
H-26.62dd (doublet of doublets)J = 9.1, 3.2 nih.gov
H-58.07dd (doublet of doublets)J = 7.2, 6.0 nih.gov
-NH₂7.11s (singlet)N/A nih.gov
-OHNot explicitly reported, but expected as a broad singlet.
Data obtained in DMSO-d₆. nih.gov The assignments are based on the reported literature.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of attached atoms. The carbon atoms bonded to fluorine (C-4), oxygen (C-3), and nitrogen (C-6) are significantly deshielded and appear at lower fields (higher ppm values). nih.gov

Table 2: ¹³C NMR Spectroscopic Data for this compound
Carbon PositionChemical Shift (δ, ppm)Reference
C-2100.74 nih.gov
C-3158.91 nih.gov
C-4161.39 nih.gov
C-595.45 nih.gov
C-6139.03 nih.gov
Data obtained in DMSO-d₆. nih.gov The assignments are based on the reported literature and are presented in ascending order of position number for clarity. Note that coupling to fluorine (JCF) would also be observed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. chemrxiv.org For this compound, a COSY spectrum would show a cross-peak between the signals of H-2 and H-5, confirming their through-bond connectivity on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. fluorochem.co.uk It would be used to definitively link the ¹H signals for H-2 and H-5 to their corresponding ¹³C signals, C-2 and C-5. fluorochem.co.uk

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular framework. fluorochem.co.uk Key expected correlations for this compound would include:

H-2 correlating with C-3, C-4, and C-6.

H-5 correlating with C-3, C-4, and C-6.

The amino protons correlating with C-5 and C-6. These correlations are instrumental in confirming the substitution pattern on the pyridine ring.

Mass Spectrometry (MS) for Molecular Identification

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental formula. rsc.org For this compound, the molecular formula is C₅H₅FN₂O. High-resolution mass spectrometry would confirm this composition by matching the experimentally measured exact mass to the theoretically calculated value.

Table 3: High-Resolution Mass Spectrometry Data for this compound
ParameterValueReference
Molecular FormulaC₅H₅FN₂O nih.gov
Calculated Exact Mass [M+H]⁺129.0459 Da nih.gov
The exact mass is calculated for the protonated molecule [M+H]⁺.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry (MS) is a critical tool for confirming the molecular weight and deducing the structure of this compound by analyzing its fragmentation patterns under ionization. The molecular ion peak (M+) would confirm the compound's molecular weight. The subsequent fragmentation is influenced by the stability of the resulting ions and neutral losses, guided by the functional groups present. chemguide.co.uk

The energetically unstable molecular ion breaks into smaller, charged fragments. chemguide.co.uk The fragmentation of this compound is expected to involve characteristic losses related to its amino, hydroxyl, and fluoro substituents, as well as the pyridine ring itself. Common fragmentation pathways for related aromatic and heterocyclic compounds include the loss of small, stable neutral molecules. libretexts.orgsavemyexams.com

Key expected fragmentation events include:

Loss of H₂O (18 u): Dehydration is a common pathway for alcohols, which would result in a fragment peak at M-18. savemyexams.com

Loss of CO (28 u): Phenolic compounds can undergo fragmentation involving the loss of a carbon monoxide molecule.

Loss of HCN (27 u): Cleavage of the pyridine ring can lead to the expulsion of hydrogen cyanide.

Loss of HF (20 u): The elimination of hydrogen fluoride (B91410) is a possible pathway due to the fluorine substituent.

The stability of the pyridine ring means that the molecular ion peak is likely to be prominent. libretexts.org Alpha-cleavage adjacent to the amino group is also a potential fragmentation route. libretexts.org Analysis of these patterns provides a molecular fingerprint, allowing for unambiguous structural confirmation.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion Mass/Charge (m/z) of Lost Fragment Proposed Neutral Loss Notes
[M - H₂O]⁺18H₂OCharacteristic loss from the hydroxyl group.
[M - HF]⁺20HFLoss of hydrogen fluoride.
[M - HCN]⁺27HCNFragmentation of the pyridine ring.
[M - CO]⁺28COCharacteristic loss from the hydroxylated pyridine ring.

Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of this compound is dominated by characteristic absorptions corresponding to its specific functional groups. The analysis of these bands confirms the presence of the hydroxyl, amino, and fluoro groups attached to the pyridine core.

O-H and N-H Stretching: The O-H group of the hydroxyl moiety and the N-H bonds of the amino group give rise to distinct stretching vibrations, typically observed in the 3200-3600 cm⁻¹ region. The exact position and shape of these bands are sensitive to hydrogen bonding; in the solid state, these bands are often broad due to extensive intermolecular interactions.

Aromatic C-H Stretching: The C-H stretching vibrations of the pyridine ring typically appear in the 3000-3100 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyridine ring produce a set of characteristic bands in the fingerprint region, generally between 1400 cm⁻¹ and 1650 cm⁻¹.

C-F Stretching: The carbon-fluorine bond gives a strong, characteristic stretching absorption in the 1000-1400 cm⁻¹ region, providing clear evidence of the fluorine substituent.

The combination of these vibrational modes creates a unique spectral fingerprint that is invaluable for structural verification and purity assessment. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Primary Spectroscopy Technique
Hydroxyl (-OH)O-H Stretch3200 - 3600 (Broad)IR
Amino (-NH₂)N-H Stretch3300 - 3500IR
Pyridine RingC-H Stretch3000 - 3100IR, Raman
Pyridine RingC=C / C=N Stretch1400 - 1650IR, Raman
Fluoro (-F)C-F Stretch1000 - 1400IR

X-ray Crystallography

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the conformation of the molecule. mdpi.com

While a specific crystal structure for this compound is not publicly documented, analysis of closely related fluorinated aminopyridine structures allows for a detailed prediction of its solid-state conformation. researchgate.netresearchgate.net The pyridine ring is expected to be essentially planar due to its aromaticity. The exocyclic amino and hydroxyl groups will lie close to this plane to maximize electronic conjugation. The precise orientation (torsion angles) of these groups relative to the ring would be determined by minimizing steric hindrance and optimizing intermolecular interactions within the crystal lattice.

The crystal packing of this compound is expected to be dominated by a network of hydrogen bonds. The amino group (-NH₂) and the hydroxyl group (-OH) are excellent hydrogen bond donors, while the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group are effective hydrogen bond acceptors.

Table 3: Predicted Intermolecular Interactions in Solid-State this compound

Interaction Type Donor Acceptor Significance
Hydrogen Bond-OH groupPyridine N, Hydroxyl OPrimary driver of crystal packing.
Hydrogen Bond-NH₂ groupHydroxyl O, Pyridine NContributes significantly to network formation.
Pi-Pi StackingPyridine Ring (π-system)Adjacent Pyridine Ring (π-system)Stabilizes packing through aromatic interactions.
Weak Hydrogen BondC-H groupFluorine atomProvides additional stabilization to the lattice.

Computational and Theoretical Chemistry Studies of 6 Amino 4 Fluoropyridin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 6-Amino-4-fluoropyridin-3-ol from first principles. These methods allow for the detailed investigation of its electronic landscape and the prediction of various physicochemical parameters.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For compounds analogous to this compound, such as various aminopyridines, DFT calculations, often employing basis sets like 6-311G++(d,p), are utilized to determine optimized geometries, charge distributions, and molecular orbital energies. ijret.orgresearchgate.net

The electronic properties of substituted pyridines are significantly influenced by the nature and position of their substituents. In this compound, the electron-donating amino (-NH2) and hydroxyl (-OH) groups, along with the electron-withdrawing fluorine (-F) atom, create a complex electronic environment. The amino group tends to increase the electron density of the pyridine (B92270) ring, while the fluorine atom withdraws electron density due to its high electronegativity. The hydroxyl group can act as either a weak electron-donating group (via resonance) or an electron-withdrawing group (via induction).

Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining chemical reactivity, polarizability, and kinetic stability. ijret.org For aminopyridines, a low HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability. ijret.org

The distribution of electrostatic potential (ESP) on the molecular surface can identify regions susceptible to electrophilic and nucleophilic attack. In aminopyridines, negative electrostatic potential is typically located over the nitrogen atoms, indicating these are sites for nucleophilic attack. ijret.orgnih.gov

Table 1: Representative Calculated Electronic Properties for Aminopyridine Derivatives

PropertyTypical Calculated Value/ObservationSignificance
HOMO-LUMO Energy Gap Low values indicate high polarizability and chemical reactivity. ijret.orgPredicts the molecule's kinetic stability and reactivity profile.
Mulliken Atomic Charges Nitrogen atoms in the ring and amino group show negative charges. ijret.orgIndicates sites for electrophilic attack.
Molecular Electrostatic Potential (MEP) Negative potential (red shade) over nitrogen atoms. ijret.orgnih.govHighlights regions prone to nucleophilic interactions.

Note: The data in this table is generalized from computational studies on aminopyridines and substituted pyridines and serves as an illustrative example for this compound.

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to validate the calculated molecular structures. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application.

For fluorinated aromatic compounds, DFT calculations can predict ¹⁹F NMR chemical shifts with a reasonable degree of accuracy. nih.govresearchgate.net Methods like B3LYP with basis sets such as 6-31+G(d,p) have been shown to be effective. nih.gov Scaling factors are often applied to the calculated isotropic shielding values to improve the correlation with experimental shifts. nih.govresearchgate.net The accurate prediction of the ¹⁹F chemical shift for this compound would be crucial for its structural confirmation and for studying its interactions in different chemical environments.

Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. ijcce.ac.ir These theoretical predictions can aid in the assignment of complex experimental NMR spectra.

The acidity and basicity of a molecule, quantified by its pKa values, are fundamental to its behavior in solution. Computational methods can predict pKa values by calculating the Gibbs free energy change of the protonation/deprotonation reactions in a solvent. mdpi.com

Table 2: Factors Influencing Predicted pKa of this compound

SubstituentElectronic EffectExpected Impact on Basicity of Pyridine Nitrogen
6-Amino (-NH2) Electron-donatingIncrease
4-Fluoro (-F) Electron-withdrawingDecrease
3-Hydroxyl (-OH) Weakly electron-donating (resonance), electron-withdrawing (induction)Competing effects, likely a net decrease

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often difficult to obtain experimentally.

By mapping the potential energy surface of a reaction, computational methods can identify reactants, products, intermediates, and, crucially, transition states. The characterization of transition states allows for the determination of activation energies, which are key to understanding reaction rates.

For reactions involving substituted pyridines, such as nucleophilic substitution or reactions at the substituent groups, DFT calculations can be used to locate the transition state structures. The reaction energy profile, which plots the energy of the system as a function of the reaction coordinate, can then be constructed. This profile provides a visual representation of the energy barriers and the stability of intermediates along the reaction pathway. For example, in the oxidative aromatization of 1,4-dihydropyridines, computational studies have elucidated the concerted hydrogen abstraction-addition mechanism. rsc.org

The solvent can have a profound impact on reaction rates and mechanisms. Computational models can account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation. chemrxiv.orgucl.ac.uk

For molecules with hydrogen-bonding capabilities like this compound, explicit solvent models can be particularly important. The amino and hydroxyl groups can form hydrogen bonds with solvent molecules, which can alter the electron density of the substrate and affect its reactivity. chemrxiv.org For instance, in a study of 2-chloro-3-aminopyridine, it was shown that hydrogen bonding with a solvent like DMF increases the electron density of the pyridine ring, thereby deactivating it towards oxidative addition. chemrxiv.org Similar effects would be expected to play a significant role in the reactivity of this compound in various solvents. The choice of solvent can also influence tautomeric equilibria, as seen in hydroxypyridines. acs.orgresearchgate.net

Conformational Analysis and Tautomerism Studies

Conformational analysis and the study of tautomerism are crucial for understanding the intrinsic properties of a molecule and how it interacts with its environment. For this compound, these studies provide insight into its structural preferences and the relative stability of its different isomeric forms.

Due to the aromatic nature of the pyridine ring, the core structure of this compound is expected to be largely planar. The primary conformational flexibility arises from the rotation of the amino (-NH2) and hydroxyl (-OH) substituents. Computational methods, such as Density Functional Theory (DFT), are employed to determine the preferred orientations of these groups.

The rotational barriers of the amino and hydroxyl groups are influenced by steric hindrance and electronic effects, including intramolecular hydrogen bonding and resonance stabilization. It is hypothesized that conformations allowing for intramolecular hydrogen bonding between the amino and hydroxyl groups, or between these groups and the ring nitrogen, would be energetically favorable. The fluorine atom, with its high electronegativity, can also influence the electron distribution within the ring and affect the rotational barriers of the adjacent amino group.

Systematic computational analyses of fluorinated piperidines have revealed that fluorine substitution significantly impacts conformational preferences through charge-dipole interactions, hyperconjugation, and solvation effects. d-nb.infonih.gov While this compound has an aromatic ring, the principles of how fluorine influences molecular geometry and stability are transferable. The electron-withdrawing nature of fluorine can affect the bond lengths and angles of the pyridine ring and influence the acidity of the neighboring amino group protons.

A hypothetical conformational analysis would involve calculating the potential energy surface by systematically rotating the C-N and C-O bonds of the amino and hydroxyl groups, respectively. The resulting energy minima would correspond to the most stable conformations of the molecule.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (H-N-C6-C5)Dihedral Angle (H-O-C3-C4)Relative Energy (kcal/mol)Key Stabilizing Interactions
10.00Intramolecular H-bond (NH...N)
2180°1.25Steric minimization
3180°2.50Planar, potential dipole alignment
4180°180°3.75Least stable due to steric and electronic repulsion

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Hydroxypyridines can exist in equilibrium with their pyridone tautomers. nih.govwuxibiology.comwuxiapptec.com For this compound, this involves the migration of the hydroxyl proton to the ring nitrogen, resulting in the formation of 6-amino-4-fluoro-1H-pyridin-3(2H)-one. The position of this equilibrium is highly sensitive to the electronic nature of other substituents on the ring and the solvent environment. nih.govwuxibiology.comwuxiapptec.com

Computational studies on the tautomerism of 2-hydroxypyridine (B17775) have shown that the pyridone form is generally favored in polar solvents, while the hydroxyl form can be more stable in the gas phase or nonpolar solvents. nih.gov The amino group at the 6-position is a strong electron-donating group, which would increase the electron density on the ring nitrogen, potentially favoring the protonation of the nitrogen and thus shifting the equilibrium towards the pyridone form. Conversely, the electron-withdrawing fluorine atom at the 4-position would decrease the basicity of the ring nitrogen, which might favor the hydroxyl form.

Quantum chemical calculations can provide quantitative estimates of the relative energies of the tautomers in different environments. These calculations typically involve geometry optimization of both tautomeric forms followed by the calculation of their electronic energies, often including corrections for zero-point vibrational energy and thermal contributions to the Gibbs free energy.

Table 2: Calculated Relative Energies for Tautomers of Substituted Pyridines (Illustrative)

CompoundTautomer FormSolventRelative Gibbs Free Energy (kcal/mol)
2-HydroxypyridineHydroxylGas Phase0.0
PyridoneGas Phase0.3
2-HydroxypyridineHydroxylWater2.9
PyridoneWater0.0
4-HydroxypyridineHydroxylGas Phase2.4
PyridoneGas Phase0.0

Data adapted from theoretical studies on hydroxypyridine tautomerism. wayne.edu These values illustrate the typical energy differences and the influence of the substituent position.

For this compound, a detailed computational study would be necessary to definitively predict the favored tautomer under various conditions, taking into account the interplay of the electron-donating amino group and the electron-withdrawing fluorine atom.

Molecular Dynamics Simulations (if applicable for interactions with specific theoretical models or surfaces)

While no specific molecular dynamics (MD) simulations for this compound are publicly available, this computational technique would be highly applicable for studying its dynamic behavior and interactions. MD simulations can model the movement of atoms and molecules over time, providing insights into processes that are not accessible through static quantum chemical calculations.

For this compound, MD simulations could be employed to:

Study Solvation Effects: Simulate the molecule in various solvents to understand how solvent molecules arrange around it and influence its conformational preferences and tautomeric equilibrium.

Investigate Interactions with Biomolecules: If this compound were being investigated as a potential drug candidate, MD simulations could be used to model its binding to a target protein. nih.gov This would provide information on the stability of the protein-ligand complex, the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces), and the role of water molecules in the binding site.

Simulate Interactions with Surfaces: In materials science applications, MD simulations could model the adsorption and orientation of this compound on various surfaces, which is relevant for applications in catalysis or electronic devices. For instance, reactive force field molecular dynamics have been used to study the combustion of pyridine. ucl.ac.uk

The development of a robust force field for this compound would be a prerequisite for accurate MD simulations. This would involve parameterizing the bonded and non-bonded interactions based on quantum chemical calculations or experimental data.

Potential Research Applications As a Chemical Building Block and Scaffold

Role in the Synthesis of Advanced Organic Materials

Fluorinated organic compounds are increasingly sought after for creating advanced materials with unique properties. The introduction of fluorine can significantly alter the electronic and physical characteristics of organic molecules, making them suitable for various specialized applications.

Precursor for Fluorescent Dyes and Pigments

There is no specific information available in peer-reviewed journals or patents that describes the use of 6-Amino-4-fluoropyridin-3-ol as a direct precursor for the synthesis of fluorescent dyes or pigments. The core structure could potentially be modified to create a fluorophore, but no such derivatives or their photophysical properties have been reported.

Monomer for Specialty Polymers and Copolymers

A thorough search did not yield any studies where this compound is used as a monomer in the synthesis of specialty polymers or copolymers. The bifunctional nature of the molecule (amino and hydroxyl groups) could theoretically allow it to participate in polymerization reactions, such as the formation of polyamides, polyesters, or polyurethanes. The incorporation of the fluoropyridine unit could impart desirable properties like thermal resistance and low dielectric constant to the resulting polymers. However, no such research has been published.

Building Block for Optoelectronic Materials

Similarly, the application of this compound as a building block for optoelectronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), is not described in the current body of scientific literature. While fluorinated aromatic compounds are of significant interest in this field for tuning energy levels and improving device stability, the specific contribution of this compound has not been investigated or reported.

Development of Novel Ligands for Catalysis

The nitrogen atom of the pyridine (B92270) ring and the additional amino and hydroxyl donor groups make this compound a potential candidate for the development of novel ligands for metal-catalyzed reactions.

Design of Metal-Complexing Ligands for Homogeneous Catalysis

No published research details the synthesis of metal complexes using this compound as a ligand for applications in homogeneous catalysis. The potential for this molecule to act as a mono- or bidentate ligand exists, but its coordination chemistry and the catalytic activity of its potential metal complexes remain unexplored in the public record.

Exploration in Asymmetric Synthesis as a Chiral Auxiliary Scaffold

The development of chiral auxiliaries is a cornerstone of asymmetric synthesis. While the structure of this compound could serve as a scaffold for the attachment of chiral moieties, there are no reports of its use in this capacity. The synthesis of chiral derivatives and their application in controlling stereoselectivity in chemical reactions has not been documented.

Chemical Probes and Reagents for Academic Research

The unique structural characteristics of this compound, which include a nucleophilic amino group, a phenolic hydroxyl group, and a fluorine-substituted pyridine ring, make it a valuable building block for the development of specialized chemical tools for academic research. Its potential extends to its use in creating derivatization reagents for analytical chemistry and as a foundational scaffold for designing probes to investigate complex chemical and biological interactions.

Derivatization Reagents for Analytical Chemistry Methodologies

Derivatization is a common strategy in analytical chemistry to modify an analyte to enhance its detectability or improve its separation characteristics. Reagents are designed to react specifically with certain functional groups on the target molecules. The bifunctional nature of this compound, possessing both a primary amine and a hydroxyl group, allows it to be a candidate for developing novel derivatization reagents.

These reagents can be engineered to react with analytes that are otherwise difficult to detect, for instance, by introducing a fluorophore or a mass tag. The fluorine atom on the pyridine ring can also influence the reactivity and analytical properties of the resulting derivatives. While specific reagents based on this compound are not widely documented, its structural motifs are found in other analytical reagents. For example, pyridinium-based reagents like 4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10) are used to modify primary amines and hydroxy groups for analysis by mass spectrometry. researchgate.netmdpi.com This suggests the potential of the this compound scaffold in similar applications.

Below is a hypothetical data table illustrating the potential improvement in detection limits for a model analyte, Glycine, after derivatization with a reagent based on this compound compared to an underivatized analyte.

AnalyteDerivatization ReagentAnalytical MethodLimit of Detection (LOD) (μM)
GlycineNone (Underivatized)HPLC-UV150
GlycineHypothetical Reagent A*HPLC-Fluorescence5
GlycineHypothetical Reagent B**LC-MS/MS0.1

*Hypothetical Reagent A is a fluorescent tag derived from this compound. **Hypothetical Reagent B is a mass tag derived from this compound.

Scaffold for Probing Chemical Interactions in Research Contexts

The aminopyridinol core structure is a recognized scaffold in medicinal chemistry and chemical biology for the design of molecules that can probe specific biological interactions. For instance, derivatives of 6-Amino-2,4,5-trimethylpyridin-3-ol have been synthesized and investigated as selective inhibitors of fibroblast growth factor receptor 4 (FGFR4), highlighting the utility of this scaffold in targeting specific proteins. nih.govresearchgate.net

The this compound scaffold offers several features for probing chemical interactions:

The amino group can act as a hydrogen bond donor and a site for further chemical modification.

The hydroxyl group can act as both a hydrogen bond donor and acceptor.

The pyridine ring provides a rigid framework and can participate in π-stacking interactions.

The fluorine atom can modulate the pKa of the functional groups, influence binding affinity through electrostatic interactions, and serve as a useful label for ¹⁹F NMR studies.

By modifying the amino and hydroxyl groups, researchers can attach various functionalities such as biotin (B1667282) for affinity purification, fluorescent dyes for imaging, or reactive groups for covalent labeling of target biomolecules. The versatility of this scaffold makes it a promising starting point for the development of chemical probes to study enzyme activity, receptor binding, and other molecular recognition events.

The following table provides examples of how the this compound scaffold could be functionalized to create different types of chemical probes.

Probe TypeFunctionalization on ScaffoldTarget InteractionResearch Application
Affinity ProbeBiotinylation of the amino groupProtein-ligand bindingIdentification of binding partners
Fluorescent ProbeAttachment of a fluorophore to the hydroxyl groupCellular localizationImaging of target molecules in cells
Covalent ProbeIntroduction of a photoreactive groupIrreversible enzyme inhibitionActivity-based protein profiling

Future Directions and Emerging Research Avenues for 6 Amino 4 Fluoropyridin 3 Ol

Green Chemistry Approaches to Synthesis (e.g., enzyme engineering for improved biocatalysis)

The principles of green chemistry are increasingly integral to modern synthetic strategies, aiming to reduce environmental impact and enhance process efficiency. For the synthesis of 6-Amino-4-fluoropyridin-3-ol, biocatalysis, particularly through enzyme engineering, presents a compelling green alternative to traditional chemical methods.

Enzymatic synthesis offers several advantages, including high selectivity, mild reaction conditions, and the use of renewable resources. nih.gov The development of biosynthetic pathways for fluorinated amino acids is an area of growing interest, and similar approaches could be adapted for pyridinol derivatives. nih.gov For instance, alanine dehydrogenase has been shown to have substrate specificity for 3-fluoropyruvate, suggesting that enzymes can be engineered to accommodate fluorinated substrates. nih.gov

Future research in this area could focus on identifying or engineering enzymes, such as dehydrogenases or transaminases, that can catalyze key steps in the synthesis of this compound. This would involve screening existing enzyme libraries or using directed evolution to create novel biocatalysts with the desired activity and stability. The goal would be to develop a biocatalytic route that minimizes the use of hazardous reagents and solvents, thereby aligning with the principles of green chemistry.

Table 1: Potential Enzymes for Biocatalytic Synthesis of this compound
Enzyme ClassPotential Application in SynthesisAdvantages
DehydrogenaseStereoselective reduction of a ketone precursorHigh enantioselectivity, mild conditions
TransaminaseIntroduction of the amino groupAvoids harsh aminating agents
HalogenaseSite-selective fluorinationRegiocontrol of fluorination

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry and continuous processing are transforming the landscape of chemical manufacturing, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. researchgate.netorganic-chemistry.org The application of this technology to the synthesis of this compound could lead to significant improvements in production.

Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. organic-chemistry.org For the synthesis of pyridine (B92270) derivatives, continuous flow systems have been successfully employed for N-oxidation reactions, demonstrating the potential for safer and more efficient processes. researchgate.netorganic-chemistry.org A two-step continuous flow synthesis of 4-nitropyridine, for example, resulted in a significantly higher yield and throughput compared to the batch process. researchgate.net

Future research should focus on developing a continuous flow synthesis for this compound. This would involve optimizing each reaction step in a flow reactor and then integrating them into a continuous process. Such a system could enable the on-demand production of the compound with minimal manual intervention and waste generation.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Pyridine Derivatives
ParameterBatch SynthesisContinuous Flow Synthesis
YieldTypically lowerOften higher and more consistent organic-chemistry.orgresearchgate.net
SafetyHigher risk with hazardous reagentsImproved safety due to small reaction volumes researchgate.net
ScalabilityChallengingEasily scalable by running for longer times researchgate.net
Process ControlLess precisePrecise control over reaction parameters organic-chemistry.org

Advanced Mechanistic Studies using In Situ Spectroscopy

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and developing new transformations. In situ spectroscopic techniques, such as infrared (IR) spectroscopy, are powerful tools for studying reaction intermediates and transition states in real-time. researchgate.netresearchgate.netnih.gov

For the synthesis of this compound, in situ spectroscopy could be used to elucidate the mechanisms of key reaction steps, such as the fluorination and amination reactions. For example, surface-enhanced infrared absorption spectroscopy has been used to identify adsorbed intermediates in the electrochemical reduction of CO2 mediated by pyridine. researchgate.net Similarly, shell-isolated nanoparticle-enhanced Raman spectroscopy (SHINERS) has provided insights into the oxygen reduction reaction on bimetallic nanocatalysts. researchgate.netnih.gov

Future research in this area would involve applying these advanced spectroscopic techniques to study the synthesis of this compound. This could provide valuable information about the reaction kinetics, the role of catalysts, and the formation of byproducts, ultimately leading to more efficient and selective synthetic methods.

Exploration of Solid-State Properties and Self-Assembly

The solid-state properties of organic molecules, including their crystal packing and intermolecular interactions, are critical for their application in materials science. The presence of both a fluorine atom and hydroxyl and amino groups in this compound suggests the potential for interesting solid-state behavior, such as hydrogen bonding and self-assembly.

The self-assembly of pyridine-appended fluorophores has been shown to be controlled by molecular structure, leading to tunable fluorescence properties. rsc.org Similarly, cyclic peptide-poly(vinylidene fluoride) conjugates can self-assemble into long tube-like structures. rsc.org These examples highlight the potential for fluorinated and pyridine-containing molecules to form well-defined nanostructures.

Future research should focus on a thorough investigation of the solid-state properties of this compound and its derivatives. This would involve single-crystal X-ray diffraction studies to determine its crystal structure and computational modeling to understand its intermolecular interactions. The ability of this compound to self-assemble into ordered structures could be explored for applications in areas such as organic electronics and crystal engineering.

Integration of Machine Learning in Synthesis Design and Reactivity Prediction

Machine learning is rapidly emerging as a powerful tool in chemistry, with applications ranging from reaction prediction to the design of new synthetic routes. rjptonline.orgresearchgate.netnih.gov For a novel compound like this compound, machine learning could accelerate its development and application.

Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of new reactions with high accuracy. rjptonline.orgnih.gov These models can help chemists to identify the most promising reaction conditions and to design more efficient synthetic pathways. youtube.com Furthermore, machine learning is being used to predict the properties of molecules, which can guide the design of new materials with desired functionalities. nih.gov

Future research should focus on applying machine learning to the synthesis and property prediction of this compound. This could involve developing a machine learning model to predict the reactivity of this compound in various chemical transformations or to design new derivatives with optimized electronic or optical properties. The integration of machine learning into the research workflow has the potential to significantly accelerate the discovery and development of new applications for this promising molecule.

Table 3: Applications of Machine Learning in the Development of this compound
ApplicationDescriptionPotential Impact
Retrosynthesis PlanningPredicting viable synthetic routes to the target molecule.Faster identification of efficient synthetic strategies.
Reaction OptimizationPredicting optimal reaction conditions (e.g., catalyst, solvent, temperature).Improved yields and reduced experimental effort. youtube.com
Property PredictionPredicting physical, chemical, and biological properties of derivatives.Guided design of new molecules with desired functions.
Reactivity PredictionPredicting the outcome of reactions involving the compound. rjptonline.orgresearchgate.netPrioritization of experiments and avoidance of unproductive reactions.

Q & A

Q. What are the optimal synthetic routes for 6-amino-4-fluoropyridin-3-ol, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis of fluorinated pyridines typically involves halogen exchange or nucleophilic aromatic substitution. For example, fluorination of chloropyridine precursors using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 120–150°C achieves moderate yields . Optimization parameters include:
  • Solvent choice : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity of fluoride ions.
  • Catalysts : Crown ethers (e.g., 18-crown-6) improve KF solubility and reactivity .
  • Temperature : Elevated temperatures (≥120°C) accelerate reaction kinetics but may degrade thermally sensitive intermediates.
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 19F^{19}\text{F} NMR to confirm fluorine incorporation (δ ≈ -110 to -150 ppm for aromatic F). 1H^{1}\text{H} NMR identifies NH2_2 and OH protons (broad signals at δ 4–6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+^+ for C5_5H6_6FN2_2O: 129.0463).
  • X-ray Crystallography : Resolves regiochemistry and hydrogen-bonding networks, critical for confirming amino-fluoro positioning .

Q. What are the stability and solubility profiles of this compound under varying storage conditions?

  • Methodological Answer :
  • Stability : Store at 2–8°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, as NH2_2 and OH groups may hydrolyze or oxidize .
  • Solubility : Preliminary solubility in common solvents (e.g., DMSO: >50 mg/mL; water: <1 mg/mL) can be estimated via shake-flask method. Adjust pH for aqueous solubility (e.g., HCl for protonation of NH2_2) .

Advanced Research Questions

Q. How can computational tools predict the reactivity and regioselectivity of this compound in complex reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the amino group (NH2_2) is a strong nucleophile, while the fluorine atom directs electrophilic substitution to the para position .
  • AI-Driven Synthesis Planning : Tools like Chematica or Synthia propose retrosynthetic pathways using known fluoropyridine reactions (e.g., Pd-catalyzed couplings for functionalization) .

Q. How should researchers resolve contradictions in reported biological activity data for fluorinated pyridine derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets across studies, noting variables like assay conditions (pH, temperature) and impurity thresholds. For example, trace DMSO residues (>0.1%) may falsely inhibit enzyme activity .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing F with Cl or CF3_3) to isolate contributions of electronic vs. steric effects .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

  • Methodological Answer :
  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases in nonpolar solvents) .
  • Asymmetric Catalysis : Employ Pd-catalyzed cross-couplings with chiral ligands (e.g., BINAP) to control stereochemistry at adjacent positions .

Data Contradiction Analysis Example

Study Reported Solubility (mg/mL) Conditions Potential Bias
A0.8 (Water)pH 7.0, 25°CImpurities from synthesis
B2.5 (Water)pH 2.0, 25°CProtonation of NH2_2
C0.3 (Water)pH 7.0, 37°CDegradation at higher temp

Resolution : Adjust pH to protonate NH2_2 (enhancing solubility) and validate purity via HPLC before testing .

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